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Synonyms for 1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe

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Compound of Interest

1-Stearoyl-2-15(S)-Hpete-SnGlycero-3-Pe

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An In-depth Technical Guide to 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE and its Synonyms

For researchers, scientists, and drug development professionals, a comprehensive understanding of lipid nomenclature and function is paramount. This guide provides a detailed overview of **1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE**, a critical oxidized phospholipid involved in the regulated cell death process of ferroptosis.

Synonyms and Chemical Identifiers

The compound **1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE** is known by several synonyms and abbreviations in scientific literature. A clear understanding of these alternative names is essential for accurate literature review and experimental design.



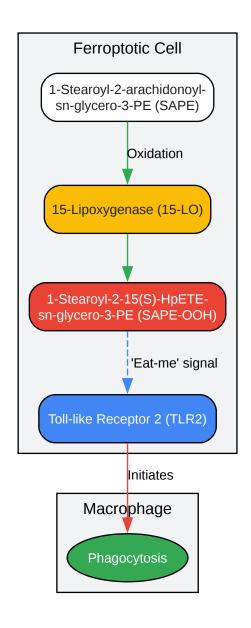
Nomenclature Type	Name/Identifier
Full Chemical Name	[S-[R,S-(E,Z,Z,Z)]]-15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, 2-[[(2-aminoethoxy)hydroxyphosphinyl]oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl ester[1][2][3]
Common Synonyms	1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine[1][2][3], 15(S)-HpETE-SAPE[1][2][3], 15(S)-hydroperoxyeicostetraenoic acid-SAPE[1][2], SAPE-OOH[4]
CAS Number	154436-49-4[2][3]
Molecular Formula	C43H78NO10P[1][2][3]
Formula Weight	800.1 g/mol [1][2][3]

This oxidized phospholipid is characterized by a stearic acid at the sn-1 position and a 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) at the sn-2 position of the glycerol backbone, with a phosphoethanolamine head group.[2] It is biosynthetically produced from the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by the enzyme 15-lipoxygenase (15-LO).[1] [2]

Biological Role in Ferroptosis Signaling

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (SAPE-OOH) is a key signaling molecule in ferroptosis, a form of iron-dependent, non-apoptotic cell death. It functions as an "eat-me" signal on the surface of ferroptotic cells, facilitating their clearance by phagocytes.[4] The interaction between SAPE-OOH on the ferroptotic cell and the Toll-like receptor 2 (TLR2) on macrophages is a critical step in this process.[5]





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Caption: Signaling pathway of SAPE-OOH in ferroptotic cell recognition.

Experimental Protocols

The study of **1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE** often involves inducing ferroptosis and quantifying oxidized lipids. Below are generalized methodologies based on common experimental approaches.

Induction of Ferroptosis in Cell Culture

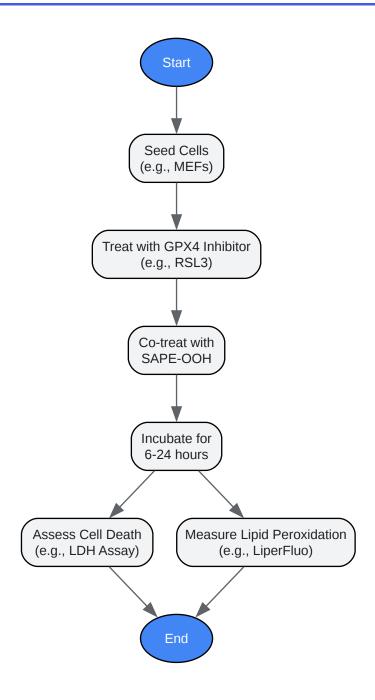


A common method to induce ferroptosis in vitro is through the inhibition of Glutathione Peroxidase 4 (GPX4).

- Cell Seeding: Plate cells, such as mouse embryonic fibroblasts (MEFs), at a suitable density in a multi-well plate and allow them to adhere overnight.
- GPX4 Inhibition: Treat the cells with a GPX4 inhibitor, such as RSL3. A typical concentration range for RSL3 is 100 nM to 1 μ M.[6]
- Treatment with SAPE-OOH: To study the specific effects of the oxidized phospholipid, cells
 can be co-treated with 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE. Effective
 concentrations have been reported in the range of 0.6 to 0.9 μM.[1][2]
- Incubation: Incubate the cells for a defined period, typically 6 to 24 hours, depending on the cell line and experimental goals.
- Assessment of Cell Death: Ferroptotic cell death can be quantified using various assays, such as lactate dehydrogenase (LDH) release assays or by using fluorescent probes that detect lipid peroxidation.[6]

Workflow for Ferroptosis Induction and Analysis





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Caption: A generalized workflow for studying SAPE-OOH in ferroptosis.

Quantification of Oxidized Phospholipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of specific oxidized lipid species.



- Lipid Extraction: After experimental treatment, cells are harvested, and total lipids are extracted using a solvent system such as the Folch or Bligh-Dyer method.
- Chromatographic Separation: The lipid extract is then subjected to liquid chromatography, often using a reversed-phase column, to separate the different lipid classes.
- Mass Spectrometry Analysis: The separated lipids are introduced into a mass spectrometer.
 For 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE, a specific precursor ion and characteristic product ions will be monitored for identification and quantification.
- Data Analysis: The abundance of the target lipid is determined by comparing the peak area to that of an internal standard.

This technical guide provides a foundational understanding of **1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE**, its synonyms, its role in ferroptosis, and common experimental approaches for its study. For more detailed protocols, researchers are encouraged to consult the primary literature cited.

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